molecular formula C10H8BrN B2673698 3-Bromo-8-methylquinoline CAS No. 66438-80-0

3-Bromo-8-methylquinoline

Cat. No.: B2673698
CAS No.: 66438-80-0
M. Wt: 222.085
InChI Key: SHTGZBWYHRHZHT-UHFFFAOYSA-N
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Description

3-Bromo-8-methylquinoline is a type of quinoline, which is one of the most common nitrogen-containing heterocycles . It has a molecular formula of C10H8BrN and a molecular weight of 222.08 . Quinolines have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .


Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used . The metal nanoparticle-catalyzed reaction serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .


Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . Various techniques exist for the synthesis of 2-methylquinoline, with Doebner–von Miller being one of the best .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 313.8±22.0 °C and a predicted density of 1.488±0.06 g/cm3 . Its pKa is predicted to be 2.51±0.28 .

Scientific Research Applications

Complex Formation and Spectroscopic Analysis

One research application of 3-Bromo-8-methylquinoline involves the study of noncovalent supramolecular complexes. For instance, a study examined the reaction dynamics between various heteroaryl compounds, including this compound, with chiral palladium(II) and platinum(II) bis(phosphane) complexes. This research highlighted the influence of α-substituents, such as bromine or methyl groups, on product formation, indicating a potential application in organometallic chemistry and complex formation (Fuss, Siehl, Olenyuk, & Stang, 1999).

Fluorescence and Phosphorescence Studies

This compound has been utilized in photophysical studies. A paper investigated its phosphorescence emission and excitation spectra, providing insights into the molecular behavior of such compounds at low temperatures. Such studies are crucial in understanding the fundamental properties of these molecules, which can have implications in materials science and spectroscopy (Márquez, Zabala, & Tomás, 1992).

Biological and Medicinal Applications

In the field of medicinal chemistry, this compound derivatives have been synthesized and evaluated for various biological activities. For example, a study discussed the synthesis and antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones and a NCH3-4-oxo derivative. These compounds were shown to inhibit endothelial cell proliferation and neovessel growth in ex vivo assays, suggesting their potential use in cancer therapy and angiogenesis research (Mabeta, Auer, & Mphahlele, 2009).

Chemical Synthesis and Characterization

The compound also plays a role in synthetic chemistry. Studies have explored the synthesis of 8-methylquinoline-5-carboxylic acid and its derivatives from this compound. These works contribute to the broader understanding of heterocyclic compound synthesis, which is vital in pharmaceuticals and organic chemistry (Gracheva & Tochilkin, 1980).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-8-methylquinoline is not available, general precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline and its derivatives have shown substantial biological activities, and various techniques exist for their synthesis . Future research could focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .

Properties

IUPAC Name

3-bromo-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTGZBWYHRHZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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